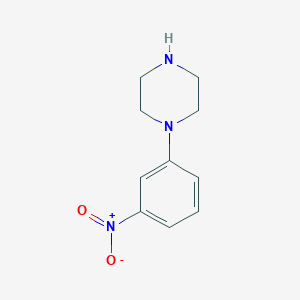

1-(3-Nitrophenyl)piperazine

Übersicht

Beschreibung

1-(3-Nitrophenyl)piperazine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various nitrophenyl piperazine derivatives, which are structurally related and often used as pharmaceutical intermediates or ligands in coordination chemistry. These compounds are synthesized through various methods, including alkylation, acidulation, reduction of nitro groups, and other reactions . The papers also describe the synthesis of complex molecules that incorporate the piperazine moiety with nitrophenyl groups, indicating the versatility and importance of this chemical scaffold in synthetic chemistry .

Synthesis Analysis

The synthesis of nitrophenyl piperazine derivatives is well-documented in the provided papers. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from dichloronitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with yields ranging from 48.2% to 53.3% . Another derivative, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized using a cost-effective amination process . These studies provide insights into the factors that influence the synthesis process and the optimization of reaction conditions to improve yields.

Molecular Structure Analysis

The molecular structures of nitrophenyl piperazine derivatives are confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) . Additionally, X-ray crystallography is used to determine the crystal structure of a related compound, revealing a monoclinic space group with specific lattice parameters and highlighting the presence of intermolecular interactions that stabilize the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl piperazine derivatives is explored through their use as ligands in the formation of dinuclear complexes with metals such as rhodium(III) and iridium(III) . These complexes exhibit a pseudo-octahedral configuration and are characterized by their spectroscopic properties. The bridging ligand in these complexes, 1,4-bis(4-nitrosophenyl)piperazine, coordinates to the metal centers through its nitroso groups and displays different conformations depending on the solvent used for crystallization .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl piperazine derivatives are characterized by their spectroscopic data, which provide information on their functional groups and molecular structure . The thermal stability of these compounds is also studied using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), which are important for understanding their behavior under various temperature conditions . The crystallographic studies further elucidate the packing and intermolecular interactions within the crystal lattice, which are crucial for the stability and properties of the material .

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Analysis

- NMR, RAMAN, FTIR, and DFT Studies : The structure of 1-(2-nitrophenyl)piperazine, a closely related compound, has been characterized using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman techniques. Density Functional Theory (DFT) was employed for conformational analysis, nuclear magnetic shielding tensors, and vibrational frequency evaluations. This research demonstrates the utility of these techniques in elucidating the structural properties of nitrophenylpiperazines (Parlak & Alver, 2016).

Biological Evaluation and Applications

- Potential Anticholinesterase Activities : Hydrazone derivatives of 1-(4-nitrophenyl)piperazine were synthesized and evaluated for potential anticholinesterase activities. These compounds demonstrate the potential of nitrophenylpiperazines in developing treatments targeting neurological disorders (Kaya et al., 2016).

- Antibacterial and Antifungal Properties : Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker showed significant antibacterial and antifungal activities, highlighting the potential of piperazine derivatives in combating various bacterial and fungal pathogens (Mekky & Sanad, 2020).

- Anticancer Activities : Piperazine-derived molecules, such as 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, have been identified for their significant anticancer activities. Studies involving DNA interaction suggest their potential as anti-tumor agents (Demirağ et al., 2022).

Chemical Synthesis and Material Science Applications

- Synthesis of Biologically Active Compounds : The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the role of nitrophenylpiperazine derivatives as intermediates in producing biologically active compounds, including benzimidazole derivatives (Liu Ya-hu, 2010).

- Development of Antifungal Medicines : The synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate in antifungal medicines, highlights its importance in pharmaceutical development, particularly in the context of deep fungal infections (Ke et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of 1-(3-Nitrophenyl)piperazine are the Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological functions, including the regulation of neurotransmitter release in the central and peripheral nervous system .

Mode of Action

This compound interacts with its targets by binding directly and selectively to these receptors . This interaction can cause changes in the physiological functions regulated by these receptors. For instance, it can modulate the release of neurotransmitters, which can have various effects on the body’s nervous system .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with its targets. For example, it can influence the histaminergic system, which is involved in various physiological functions such as sleep-wake regulation, cognitive processes, and energy balance . It can also affect the sigma-1 receptor pathway, which is involved in modulating the action of several neurotransmitters and has been implicated in various psychiatric disorders .

Pharmacokinetics

Based on its chemical structure, it can be predicted that it has good solubility, which can impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific receptors it targets and the physiological functions these receptors regulate. For instance, by targeting the Histamine H3 and Sigma-1 receptors, it can modulate neurotransmitter release, which can have various effects on the body’s nervous system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For example, the inclusion behaviors of this compound with 4-Sulfonatocalix [n]arenes were investigated by UV spectroscopy and fluorescence spectroscopy at different pH values .

Safety and Hazards

1-(3-Nitrophenyl)piperazine is associated with certain hazards. It has a signal word of “Danger” and hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHZRIYUOZPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375060 | |

| Record name | 1-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54054-85-2 | |

| Record name | 1-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Nitrophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TMR9UCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

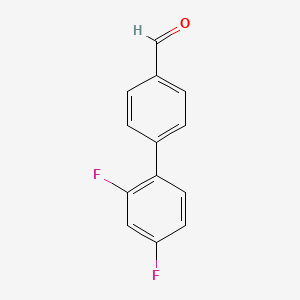

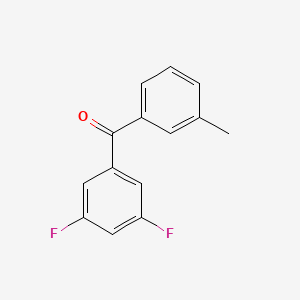

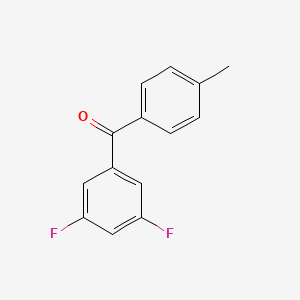

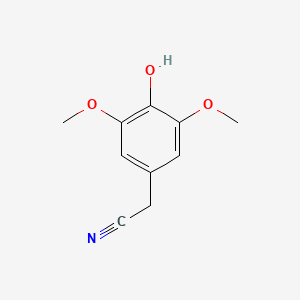

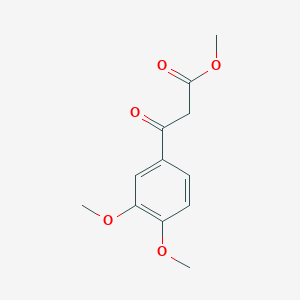

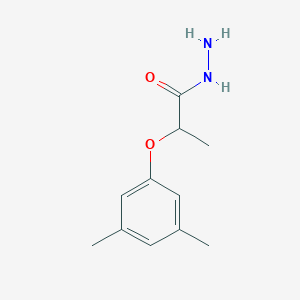

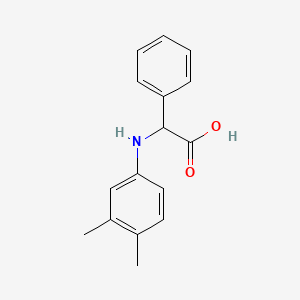

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

![1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1334127.png)

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)